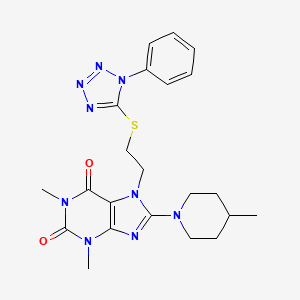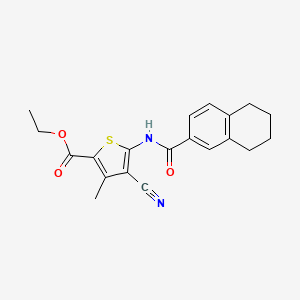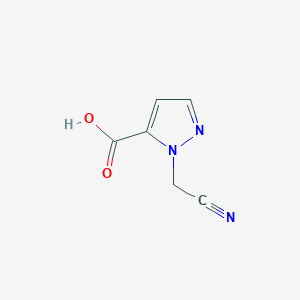
1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. While the provided papers do not directly discuss 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid, they do provide insights into the chemistry of related pyrazole derivatives, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of 1H-pyrazole-4-carboxylic acid was achieved through a Claisen condensation, cyclization, deamination, and hydrolysis reactions, with an improved yield of 97.1% . Similarly, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone through ester condensation, cyclization, and hydrolysis, with a total yield of 73.26% . These methods could potentially be adapted for the synthesis of 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid by introducing the cyanomethyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid and confirm the presence of the cyanomethyl and carboxylic acid functional groups.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including functionalization and cyclocondensation. For instance, 1H-pyrazole-3-carboxylic acid derivatives were functionalized with different nucleophiles to yield amide or ester derivatives . The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols led to the formation of hexahydropyrazoloquinazolines . These reactions demonstrate the reactivity of the pyrazole ring and its potential to undergo further transformations, which could be relevant for the chemical reactions of 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The presence of a carboxylic acid group, for example, would confer acidity and potential for salt formation, while a cyanomethyl group could affect the compound's polarity and reactivity. Theoretical studies, such as density functional theory (DFT), can be used to predict these properties, as seen in the combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Similar studies could be conducted for 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid to predict its behavior in different environments.
Aplicaciones Científicas De Investigación
Synthesis Improvements
1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are involved in various synthesis processes. For instance, an improved synthesis method for 1H-pyrazole-4-carboxylic acid, a related compound, was developed, increasing yield significantly from 70% to 97.1% (Dong, 2011).
Structural and Chemical Analysis
Structural studies of similar compounds have been conducted, providing insights into their planarity and intermolecular interactions, as seen in the study of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate (Qu, 2009).
Agricultural Applications
Certain derivatives of 1H-pyrazolecarbonitriles, which include the cyanomethyl group, have been utilized as chemical hybridizing agents in agriculture, particularly for crops like wheat and barley (Beck, Lynch, & Wright, 1988).
Corrosion Inhibition
Derivatives of 1H-pyrazole have shown efficacy as corrosion inhibitors for steel in acidic environments, suggesting potential industrial applications for related compounds (Herrag et al., 2007).
Bioactivity Studies
Bioactivity-oriented modifications of pyrazole derivatives, including those with a cyanomethyl group, have led to the development of compounds with significant antifungal activity, indicating their potential in pharmaceutical and agricultural applications (Liu et al., 2020).
Coordination Chemistry
Studies involving pyrazole-dicarboxylate acid derivatives have explored their potential in forming coordination complexes with metals like Cu and Co, indicating potential applications in catalysis and material science (Radi et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyanomethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIJFHDCNGRNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1341431-40-0 |
Source


|
| Record name | 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

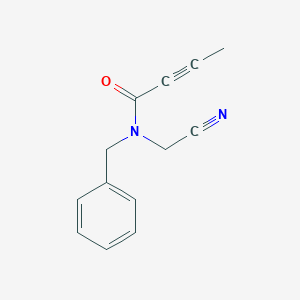

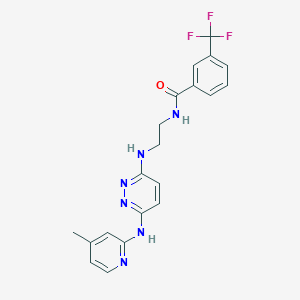
![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
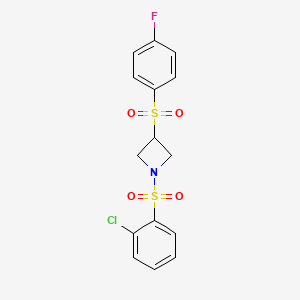
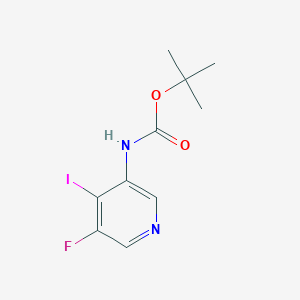
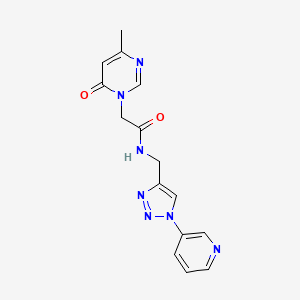
![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)
![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)
